2-Chlorocyclohexyl acrylate

Beschreibung

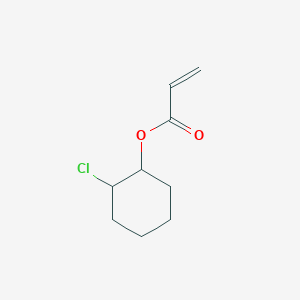

2-Chlorocyclohexyl acrylate is an organic compound with the molecular formula C9H13ClO2. It is an ester derived from acrylic acid and 2-chlorocyclohexanol. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties .

Eigenschaften

CAS-Nummer |

125215-25-0 |

|---|---|

Molekularformel |

C9H13ClO2 |

Molekulargewicht |

188.65 g/mol |

IUPAC-Name |

(2-chlorocyclohexyl) prop-2-enoate |

InChI |

InChI=1S/C9H13ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8H,1,3-6H2 |

InChI-Schlüssel |

NGDOLKDENPCYIS-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)OC1CCCCC1Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chlorocyclohexyl acrylate can be synthesized through the esterification of acrylic acid with 2-chlorocyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the production process, minimizing side reactions and maximizing the yield of the desired product .

Analyse Chemischer Reaktionen

Free-Radical Polymerization

The acrylate group undergoes free-radical polymerization , forming linear polymers. Key mechanisms include:

Table 2: Polymerization Initiators and Conditions

†Glass transition temperature () inferred from related acrylate polymers .

Mechanism :

-

Initiation : Radicals from t-BHP or AIBN abstract hydrogen from the acrylate double bond.

-

Propagation : Chain growth via acrylate monomer addition.

Copolymerization with Lignin and Other Substrates

This compound enhances reactivity in copolymer systems:

Thermal and Mechanical Relaxation Behavior

Poly(this compound) exhibits distinct relaxational processes:

Table 4: Thermal Relaxation Characteristics

| Relaxation Process | Temperature Range | Mechanism | Source |

|---|---|---|---|

| α (glass-rubber) | 100–150°C | Large-scale chain segment motion | |

| γ (subglass) | <50°C | Localized side-group rotations |

Dielectric spectroscopy reveals overlapping conductivity effects at high temperatures, complicating α-relaxation analysis .

Hydrolysis and Stability

While not explicitly documented for this compound, analogous acrylates undergo:

-

Base-catalyzed hydrolysis : Cleavage of the ester bond to form acrylic acid and 2-chlorocyclohexanol.

-

Acid-catalyzed transesterification : Limited by steric hindrance from the chlorocyclohexyl group.

Wissenschaftliche Forschungsanwendungen

2-Chlorocyclohexyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Medicine: Explored for its use in medical adhesives and coatings for medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties .

Wirkmechanismus

The mechanism of action of 2-chlorocyclohexyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the acrylate moiety participates in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing strong adhesion and durability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethylhexyl acrylate: Used in pressure-sensitive adhesives.

Cyclohexyl acrylate: Used in automotive clear lacquers.

2-Hydroxyethyl acrylate: Crosslinkable with di-isocyanates to form gels

Uniqueness

2-Chlorocyclohexyl acrylate is unique due to the presence of the chlorine atom in the cyclohexyl ring, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other acrylates may not perform as effectively .

Biologische Aktivität

2-Chlorocyclohexyl acrylate is a chemical compound that belongs to the family of acrylates, which are widely used in various industrial applications, including adhesives, coatings, and polymers. Its unique structure, characterized by a chlorinated cyclohexyl group attached to an acrylate moiety, gives it distinct biological activities that have been the subject of research in recent years. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexane ring substituted with a chlorine atom at the second position and an acrylate functional group. This structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 188.66 g/mol |

| Boiling Point | 220 °C |

| Density | 1.1 g/cm³ |

| Solubility in Water | Low |

| Flash Point | 100 °C |

Antimicrobial Properties

Research has demonstrated that halogenated compounds, including chlorinated acrylates, exhibit significant antimicrobial activity. A study indicated that this compound possesses inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent in medical applications .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that the compound may have potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The chlorinated structure enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively than non-halogenated counterparts. This property facilitates interactions with cellular targets, leading to disruption of cellular processes.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial properties of various chlorinated acrylates, including this compound. The study revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potential therapeutic relevance in oncology .

- Biodegradation Studies : Research into the biodegradative capabilities of microbial communities exposed to this compound highlighted its environmental impact. Specific microbial strains were identified as capable of degrading this compound, indicating potential routes for bioremediation applications .

Q & A

Basic: What analytical methods are recommended for detecting 2-Chlorocyclohexyl acrylate in complex matrices like environmental or biological samples?

Methodological Answer:

For trace-level detection in complex matrices, use gas chromatography-mass spectrometry (GC-MS) with tailored sample preparation:

- Environmental samples (e.g., water, sediments): Apply a modified QuEChERS extraction (Quick, Easy, Cheap, Effective, Rugged, Safe) to isolate the compound, followed by GC-MS/MS in multiple reaction monitoring (MRM) mode to enhance specificity .

- Polymer emulsions: Utilize headspace (HS) GC-MS with selected ion monitoring (SIM) to minimize matrix interference. Optimize equilibration temperature (e.g., 80–100°C) and time (20–30 min) to maximize volatile release .

- Biological samples (e.g., exhaled breath): Implement capillary microextraction (CMV) coupled with GC-MS to achieve low detection limits (sub-ppb range) .

Advanced: How can reactive extraction techniques be optimized for synthesizing this compound with high yield and selectivity?

Methodological Answer:

Adopt bifunctional deep eutectic solvents (DES) as dual catalysts and extractants, as demonstrated for structurally similar acrylates (e.g., 2-ethylhexyl acrylate):

- DES Selection: Combine imidazole derivatives with acidic partners (e.g., [Im:2PTSA]) to enhance esterification kinetics. Validate DES efficacy via COSMO-RS simulations to predict solute-solvent interactions .

- Process Optimization: Conduct thermodynamic analysis (e.g., phase equilibria studies) and kinetic modeling (e.g., pseudo-homogeneous models) to identify optimal reaction temperatures (60–80°C) and solvent-to-feed ratios (1:1 to 2:1). Continuous extraction of water by DES shifts equilibrium toward product formation, achieving >95% conversion .

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

Follow hazard mitigation strategies aligned with GHS classifications for similar acrylates:

- Personal Protective Equipment (PPE): Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact. Use N95 respirators if vapor concentrations exceed 1 ppm .

- Ventilation: Conduct reactions in fume hoods with ≥100 fpm face velocity. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers evaluate the environmental persistence and degradation pathways of this compound in aquatic systems?

Methodological Answer:

Design microcosm studies under controlled conditions to simulate marine environments:

- Hydrolysis/Photolysis: Monitor degradation kinetics at varying pH (5–9), salinity (0–35 ppt), and UV exposure (290–400 nm). For example, 2-ethylhexyl acrylate shows pH-dependent hydrolysis (half-life: 12–48 hrs) and rapid photolysis under UV-B .

- Biotic Degradation: Use OECD 301F respirometry to assess biodegradability. Inoculate water samples with acclimated microbial consortia and measure CO₂ evolution over 28 days .

Advanced: What experimental design strategies are effective in studying the structure-property relationships of this compound in polymer coatings?

Methodological Answer:

Employ central composite design (CCD) to systematically evaluate monomer effects on polymer properties:

- Variables: Test acrylate concentration (5–20 wt%), crosslinker ratio, and curing temperature. For example, analogous studies on cyclohexyl methacrylates used CCD to correlate monomer structure with hardness (Pencil Hardness Test) and glass transition temperature (DSC) .

- Response Surface Methodology (RSM): Fit data to quadratic models to predict optimal formulations. Validate via ANOVA (α = 0.05) to identify significant factors .

Basic: How can researchers ensure accurate quantification of this compound in polymer emulsions?

Methodological Answer:

Use headspace GC-MS with the following parameters:

- Sample Preparation: Dilute emulsions in methanol (1:10), equilibrate at 90°C for 25 min, and inject 1 µL into a DB-5MS column (30 m × 0.25 mm ID).

- Detection: Operate in SIM mode, targeting ions m/z 99 (base peak) and 55 (qualifier). Calibrate with certified reference materials (CRMs) traceable to NIST standards .

Advanced: How should discrepancies in reaction kinetics data be addressed when scaling up this compound synthesis?

Methodological Answer:

Apply dimensional analysis and computational fluid dynamics (CFD) to bridge lab-to-pilot-scale gaps:

- Mass Transfer Limitations: Measure Sherwood numbers to assess interfacial area in agitated reactors. For DES-mediated reactions, maintain Reynolds numbers >10⁴ to ensure turbulent mixing .

- Kinetic Compensation: Adjust Arrhenius parameters (e.g., pre-exponential factor) to account for heat/mass transfer inefficiencies at larger scales. Validate with in-line FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.